![molecular formula C24H25N5O2 B12165774 4-phenyl-N-{4-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide](/img/structure/B12165774.png)
4-phenyl-N-{4-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide
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Overview
Description
4-phenyl-N-{4-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a pyridine moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-{4-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with the piperazine ring.
Introduction of the Pyridine Moiety: The pyridine moiety is attached through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a boronic acid derivative of pyridine and a halogenated phenylpiperazine intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the amine group on the piperazine ring with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-{4-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or pyridine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles in polar aprotic solvents.
Major Products
Scientific Research Applications
Pharmacological Studies
The compound has been studied for its potential as a therapeutic agent in various diseases due to its structural similarity to known pharmacophores. Its ability to interact with biological targets makes it a candidate for:
- Antidepressant Activity: Research indicates that compounds with similar structures can modulate neurotransmitter systems, suggesting potential antidepressant effects. Studies have shown that piperazine derivatives can influence serotonin and dopamine pathways, which are crucial in mood regulation .
- Anticancer Properties: Preliminary studies have indicated that the compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism is hypothesized to involve the inhibition of specific kinases or receptors that are overexpressed in tumors .
Neuroprotective Effects
The compound's potential neuroprotective properties have been explored in the context of neurodegenerative diseases. Analogous compounds have demonstrated the ability to modulate NMDA receptor activity, which is vital for neuronal survival and function . This modulation could help mitigate excitotoxicity associated with conditions like Alzheimer's disease.
Inflammatory Diseases
Given the role of inflammation in various chronic diseases, compounds targeting inflammatory pathways are of significant interest. Research suggests that derivatives of piperazine can inhibit pro-inflammatory cytokines and pathways, providing a basis for their use in treating conditions like rheumatoid arthritis and inflammatory bowel disease .
Data Tables
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives and their effects on serotonin receptors. The findings indicated that certain modifications to the piperazine structure enhanced binding affinity and selectivity for serotonin receptors, suggesting a pathway for developing new antidepressants based on this scaffold.
Case Study 2: Anticancer Properties
In vitro studies conducted on breast cancer cell lines demonstrated that compounds similar to 4-phenyl-N-{4-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide exhibited significant cytotoxicity. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
Case Study 3: Neuroprotection
Research focusing on neuroprotective agents evaluated the impact of piperazine derivatives on neuronal survival under oxidative stress conditions. Results showed that these compounds could reduce cell death by modulating oxidative stress markers, supporting their potential use in neurodegenerative disease therapies.
Mechanism of Action
The mechanism of action of 4-phenyl-N-{4-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in the treatment of leukemia.
Gefitinib: An epidermal growth factor receptor inhibitor used in cancer therapy.
Erlotinib: Another epidermal growth factor receptor inhibitor with similar applications.
Uniqueness
4-phenyl-N-{4-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide is unique due to its specific structural features, which allow it to interact with a distinct set of molecular targets. Its combination of a piperazine ring, phenyl group, and pyridine moiety provides a versatile scaffold for the development of new therapeutic agents and research tools.
Biological Activity
4-phenyl-N-{4-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide is a complex organic compound characterized by its piperazine core, multiple aromatic rings, and a pyridine moiety. This unique structure suggests potential biological activity, particularly in pharmacological contexts. This article explores its biological activity, including enzyme modulation, receptor interaction, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C24H25N5O2, with a molecular weight of 415.5 g/mol. The compound features:
- Piperazine ring : A six-membered ring containing two nitrogen atoms.
- Phenyl groups : Contributing to the lipophilicity and potential receptor interactions.
- Pyridine moiety : Enhancing its biological activity through hydrogen bonding and π-stacking interactions.
Enzyme Modulation
Research indicates that this compound exhibits significant biological activity by modulating various enzyme functions. It may act as an inhibitor or activator of specific enzymes involved in disease pathways, particularly in cancer and neuropharmacology. For instance, it has been shown to inhibit certain kinases, which can alter cellular signaling pathways relevant to tumor growth and survival.
Receptor Interaction
The compound's structure allows it to interact with various receptors in the body. Its ability to bind to specific molecular targets suggests potential therapeutic applications in treating conditions such as depression, anxiety, and other neurological disorders. The binding affinity and selectivity for these receptors are critical for its effectiveness as a therapeutic agent.
Anticancer Activity
A study focusing on the anticancer properties of related compounds demonstrated that similar piperazine derivatives can inhibit cell proliferation in various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells. The presence of the phenyl group in the structure was linked to enhanced cytotoxicity, indicating that modifications to this scaffold could yield more potent anticancer agents .
Neuropharmacological Effects
Another investigation into compounds with similar structures revealed their potential as antidepressants through serotonin receptor modulation. These findings suggest that this compound may also exhibit similar neuropharmacological effects, warranting further exploration in clinical settings .
Research Findings
Study | Findings | Implications |
---|---|---|
Study on enzyme inhibition | Demonstrated significant inhibition of specific kinases | Potential use in cancer therapy |
Neuropharmacology study | Showed modulation of serotonin receptors | Possible antidepressant properties |
Cytotoxicity tests | High activity against HT29 and Jurkat cells | Development of new anticancer drugs |
Properties
Molecular Formula |
C24H25N5O2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-phenyl-N-[4-(pyridin-3-ylmethylcarbamoyl)phenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C24H25N5O2/c30-23(26-18-19-5-4-12-25-17-19)20-8-10-21(11-9-20)27-24(31)29-15-13-28(14-16-29)22-6-2-1-3-7-22/h1-12,17H,13-16,18H2,(H,26,30)(H,27,31) |
InChI Key |
UWWDCHZJRLGIHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
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